2,6-Dihydroxy-4-methoxyacetophenone

Description

Background and Significance in Natural Product Chemistry

A key aspect of the scientific interest in 2',6'-Dihydroxy-4'-methoxyacetophenone stems from its classification as a phytoalexin. Phytoalexins are antimicrobial compounds that are synthesized by plants in response to pathogen attacks, such as fungal or bacterial infections.

This compound has been notably isolated from the roots of Sanguisorba minor, commonly known as salad burnet, and has also been reported in Kalmia latifolia, or mountain laurel. nih.gov In Sanguisorba minor, its production is part of the plant's natural defense system. Research has demonstrated its antifungal activity against certain pathogens. Specifically, it has shown inhibitory effects on the spore germination of Botrytis cinerea and Phomopsis perniciosa. This suggests a significant role for the compound in protecting the plant from fungal diseases. The presence of 2',6'-Dihydroxy-4'-methoxyacetophenone in these plants underscores its importance in the ecological interactions between plants and their microbial environment.

Historical Context of Acetophenones and Their Derivatives in Research

The study of acetophenones, the class of compounds to which 2',6'-Dihydroxy-4'-methoxyacetophenone belongs, has a rich history in chemical and pharmaceutical research. Acetophenone (B1666503) itself, the simplest aromatic ketone, has been a versatile building block in organic synthesis for over a century. nih.gov

Historically, research into acetophenone derivatives has been a fertile ground for the discovery of new therapeutic agents and agrochemicals. In the realm of medicinal chemistry, the acetophenone scaffold has been modified to create a wide array of molecules with diverse biological activities. Early research in the 20th century explored the hypnotic and anticonvulsant properties of simple acetophenone derivatives. Over the decades, more complex derivatives have been synthesized and investigated for their potential as anti-inflammatory, analgesic, and antimicrobial agents. The structural versatility of the acetophenone core allows for the introduction of various functional groups, enabling chemists to fine-tune the pharmacological properties of the resulting molecules.

In agricultural science, acetophenone derivatives have been investigated for their potential as pesticides and herbicides. nih.gov The natural occurrence of acetophenones in plants, often as part of their defense mechanisms, has inspired the development of synthetic analogues for crop protection. Research has focused on creating derivatives with enhanced potency and selectivity against specific pests and weeds, while also considering their environmental impact and safety. The exploration of naturally derived acetophenones, like 2',6'-Dihydroxy-4'-methoxyacetophenone, continues this tradition of looking to nature for inspiration in developing new agricultural solutions.

Scope and Research Focus of the Outline

This article provides a focused overview of the current state of academic research on 2',6'-Dihydroxy-4'-methoxyacetophenone. The scope is strictly limited to its background in natural product chemistry and the historical context of acetophenone research. The primary research focus is on its identity as a phytoalexin, its natural sources, and its documented antifungal properties. Furthermore, the article situates this specific compound within the broader historical narrative of acetophenone derivative research in both medicine and agriculture to provide a comprehensive understanding of its scientific significance.

Compound Information

| Compound Name |

| 2',6'-Dihydroxy-4'-methoxyacetophenone |

| Acetophenone |

| Botrytis cinerea |

| Phomopsis perniciosa |

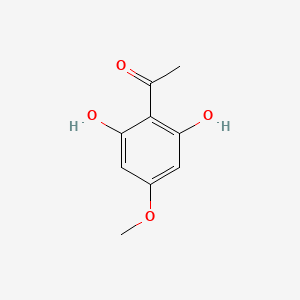

Structure

2D Structure

Properties

IUPAC Name |

1-(2,6-dihydroxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5(10)9-7(11)3-6(13-2)4-8(9)12/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSGTWUNURZTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80226044 | |

| Record name | Acetophenone, 2',6'-dihydroxy-4'-methoxy- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2',6'-Dihydroxy-4'-methoxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7507-89-3 | |

| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7507-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-O-Methylphloroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007507893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | phloretin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, 2',6'-dihydroxy-4'-methoxy- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-METHYLPHLOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82H3LB8M6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2',6'-Dihydroxy-4'-methoxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

141 - 142 °C | |

| Record name | 2',6'-Dihydroxy-4'-methoxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Biosynthesis of 2 ,6 Dihydroxy 4 Methoxyacetophenone

Natural Sources and Distribution

The occurrence of 2',6'-dihydroxy-4'-methoxyacetophenone has been documented in several plant families, where it can exist as a free molecule or in a glycosylated form. Its isolation from these sources has been the subject of phytochemical research, revealing its role in plant defense and its contribution to the chemical profile of these species.

Isolation from Plant Species

Detailed phytochemical investigations have led to the successful isolation and characterization of 2',6'-dihydroxy-4'-methoxyacetophenone from a range of botanicals. These studies provide insight into the diverse ecological roles of this compound.

Research has identified 2',6'-dihydroxy-4'-methoxyacetophenone as a phytoalexin in the root tissue of Sanguisorba minor, commonly known as salad burnet. nih.govrjpharmacognosy.irnih.gov Phytoalexins are antimicrobial compounds that are synthesized by plants and accumulate at sites of infection. The compound was isolated from the roots of S. minor following fungal challenge, indicating its role in the plant's defense response. nih.gov

In laboratory studies, 2',6'-dihydroxy-4'-methoxyacetophenone demonstrated notable antifungal properties. nih.govmedchemexpress.com It was shown to be a potent inhibitor of spore germination in Botrytis cinerea, a common plant pathogen. nih.govmedchemexpress.com The compound also exhibited antifungal activity against Phomopsis perniciosa. medchemexpress.com The effective doses (ED50) for inhibiting spore germination were determined to be 45 µM for B. cinerea and 410 µM for P. perniciosa. medchemexpress.com

| Fungus | ED50 (Spore Germination Inhibition) |

| Botrytis cinerea | 45 µM |

| Phomopsis perniciosa | 410 µM |

This table summarizes the antifungal activity of 2',6'-dihydroxy-4'-methoxyacetophenone isolated from Sanguisorba minor.

The sap of Kalmia latifolia, or mountain laurel, has been found to contain 2',6'-dihydroxy-4'-methoxyacetophenone. nih.govacs.orgperflavory.com In a study focused on identifying the cytotoxic principles of the plant's sap, this acetophenone (B1666503) was isolated and identified as one of the active components. nih.gov This research highlights the compound's potential biological activity within the plant. nih.gov

In the cactus species Harrisia adscendens, 2',6'-dihydroxy-4'-methoxyacetophenone has been isolated in the form of its 2'-O-β-glucoside. google.comillinois.eduencyclopedia.pubresearchgate.net This means the compound is attached to a glucose molecule, a common modification in plants that can increase water solubility and stability. The isolation of this glucoside was part of a broader phytochemical study of the plant, which is used in traditional medicine. google.comresearchgate.net The identification was achieved through chromatographic and spectroscopic techniques. google.comresearchgate.net

While 2',6'-dihydroxy-4'-methoxyacetophenone itself has not been reported in Myrcia multiflora, a closely related compound, 2',4',6'-trihydroxyacetophenone (B23981) (also known as phloroacetophenone), has been isolated from this plant. This compound is a precursor in the potential biosynthesis of 2',6'-dihydroxy-4'-methoxyacetophenone.

Beyond the species listed above, 2',6'-dihydroxy-4'-methoxyacetophenone has been detected in other plants, indicating a wider distribution. For instance, its presence has been noted in the European plum (Prunus domestica) and the sweet orange (Citrus sinensis). hmdb.cathegoodscentscompany.com The detection of this compound in edible fruits suggests its potential ingestion by humans. hmdb.cathegoodscentscompany.com

| Plant Species | Form of Compound |

| Sanguisorba minor | Free form (phytoalexin) |

| Kalmia latifolia | Free form (cytotoxic principle) |

| Harrisia adscendens | 2'-O-β-glucoside |

| Prunus domestica | Detected |

| Citrus sinensis | Detected |

This table provides a summary of the plant sources and the form in which 2',6'-dihydroxy-4'-methoxyacetophenone has been found.

Biosynthesis of 2',6'-Dihydroxy-4'-methoxyacetophenone

The precise biosynthetic pathway of 2',6'-dihydroxy-4'-methoxyacetophenone has not been fully elucidated in plants. However, based on the biosynthesis of structurally related phloroglucinol (B13840) and polyketide derivatives, a probable pathway can be inferred. nih.govillinois.edu The biosynthesis of such phenolic compounds in plants is generally understood to occur via the polyketide pathway. frontiersin.orgnih.gov

This pathway typically begins with the condensation of three molecules of malonyl-CoA, a key intermediate in fatty acid and polyketide synthesis. youtube.comresearchgate.net This condensation is catalyzed by a type III polyketide synthase (PKS) enzyme. nih.gov The resulting polyketide intermediate then undergoes cyclization and aromatization to form the characteristic phloroglucinol ring structure.

For 2',6'-dihydroxy-4'-methoxyacetophenone, it is hypothesized that the foundational 2',4',6'-trihydroxyacetophenone molecule is formed first. Subsequent enzymatic methylation at the 4'-hydroxyl group would then yield the final compound. This methylation step is a common modification in the biosynthesis of plant secondary metabolites.

Detection in Foodstuffs and Potential as Biomarker

The naturally occurring phenolic compound 2',6'-Dihydroxy-4'-methoxyacetophenone has been identified in a variety of plant-based foods. Its presence in specific fruits has led to research into its potential use as a biomarker for the consumption of these foods. A biomarker in this context is a measurable substance in an organism whose presence is indicative of some phenomenon such as disease, infection, or environmental exposure. In nutritional science, a dietary biomarker is a compound that can be measured in biological samples (such as urine or blood) to provide an objective assessment of the intake of a particular food or food group.

European Plums (Prunus domestica)

Scientific analyses have detected the presence of 2',6'-Dihydroxy-4'-methoxyacetophenone in European plums (Prunus domestica). nih.gov While the concentration of this compound can vary, its detection is significant for the chemical profiling of this fruit. The identification of such specific phenolic compounds contributes to a deeper understanding of the complex phytochemical composition of plums.

Sweet Oranges (Citrus sinensis)

2',6'-Dihydroxy-4'-methoxyacetophenone has also been detected in sweet oranges (Citrus sinensis). nih.gov The peel of citrus fruits, in particular, is known to be a rich source of various phenolic compounds, including flavonoids and acetophenones. The presence of this specific acetophenone adds to the known chemical diversity of sweet oranges.

Fruits in General

Beyond specific examples like plums and oranges, 2',6'-Dihydroxy-4'-methoxyacetophenone has been noted in the broader category of fruits. nih.gov This suggests a wider distribution in the plant kingdom than has been exhaustively cataloged. The potential for this compound to serve as a biomarker for general or specific fruit consumption is an area of interest in nutritional metabolomics, although research is still in early stages. nih.gov

| Foodstuff | Scientific Name | Detection Status | Potential Application |

|---|---|---|---|

| European Plum | Prunus domestica | Detected nih.gov | Biomarker for plum consumption |

| Sweet Orange | Citrus sinensis | Detected nih.gov | Biomarker for sweet orange consumption |

| Fruits (General) | - | Detected in a variety of fruits nih.gov | Potential general biomarker for fruit intake |

Phytoalexin Classification and Role in Plant Defense Mechanisms

2',6'-Dihydroxy-4'-methoxyacetophenone is classified as a phytoalexin. researchgate.net Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants in response to various stresses, including microbial attack. researchgate.net They are a key component of the plant's induced defense system.

The production of phytoalexins is a defense mechanism against pathogenic microorganisms. When a plant is challenged by a potential pathogen, it initiates a series of defense responses, one of which is the de novo synthesis of these antimicrobial compounds at the site of infection. This helps to inhibit the growth and spread of the invading microorganism.

Research has demonstrated the antifungal activity of 2',6'-Dihydroxy-4'-methoxyacetophenone. It has been shown to be a strong germination inhibitor against Botrytis cinerea, a fungus that causes gray mold disease in many plant species. researchgate.net It also exhibits antifungal activity against Phomopsis perniciosa. researchgate.net This bioactivity underscores its role in plant defense. The compound was notably isolated from the root tissue of Sanguisorba minor (salad burnet), where it is believed to contribute to the plant's defense mechanisms. researchgate.net

| Fungal Species | Effect | ED₅₀ on Spore Germination |

|---|---|---|

| Botrytis cinerea | Strong germination inhibitor researchgate.net | 45 µM researchgate.net |

| Phomopsis perniciosa | Antifungal activity researchgate.net | 410 µM researchgate.net |

Biosynthetic Pathways

The biosynthesis of acetophenone aglycons in plants is an area of ongoing research, and the precise enzymatic steps for many such compounds are not yet fully elucidated. nih.gov However, based on the known biosynthesis of related phloroglucinol and phenolic compounds, a putative pathway for 2',6'-Dihydroxy-4'-methoxyacetophenone can be proposed.

Precursor Compounds and Enzymatic Transformations

The biosynthesis of 2',6'-Dihydroxy-4'-methoxyacetophenone is believed to originate from the polyketide pathway. The core structure is a phloroacetophenone, which suggests a multi-step synthesis involving condensation, cyclization, acetylation, and methylation.

The key precursor for the phloroglucinol ring is malonyl-CoA . nih.gov The proposed biosynthetic steps are as follows:

Phloroglucinol Ring Formation : The pathway is initiated by the condensation of three molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase (PKS) . In microorganisms, an enzyme known as PhlD catalyzes this conversion to form phloroglucinol. nih.gov While the specific ortholog in Prunus or Citrus has not been definitively characterized for this pathway, type III PKS enzymes like chalcone (B49325) synthase are common in plants and perform similar cyclization reactions.

Acetylation : Following the formation of the phloroglucinol core, an acetyl group is added to the ring to form a phloroacetophenone intermediate, likely 2',4',6'-trihydroxyacetophenone. This step is catalyzed by an acetyltransferase , which uses a donor molecule like acetyl-CoA. The exact acetyltransferase involved in this specific pathway in the relevant plant species is yet to be identified.

O-Methylation : The final step is the methylation of the hydroxyl group at the 4'-position. This reaction is catalyzed by an O-methyltransferase (OMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group. OMTs are a large and diverse family of enzymes in plants, responsible for the methylation of a wide array of secondary metabolites, including flavonoids and other phenolics. Studies on Citrus sinensis have identified a large family of OMT genes, some of which are involved in the O-methylation of flavonoids. It is highly probable that a member of this enzyme family is responsible for the final step in the biosynthesis of 2',6'-Dihydroxy-4'-methoxyacetophenone.

This proposed pathway highlights the key chemical transformations required to synthesize 2',6'-Dihydroxy-4'-methoxyacetophenone from basic metabolic precursors. Further research is needed to isolate and characterize the specific enzymes involved in each step within plants like European plums and sweet oranges.

Relationship to Other Acetophenone and Flavonoid Biosynthesis

The biosynthesis of 2',6'-Dihydroxy-4'-methoxyacetophenone is intrinsically linked to the broader network of plant phenolic metabolism, particularly the pathways leading to other acetophenones and the vast family of flavonoids. This relationship is defined by shared precursors and enzymatic steps originating from the central phenylpropanoid pathway.

Shared Precursors and Pathway Divergence

The journey to both acetophenones and flavonoids begins with primary metabolites that feed into the shikimate pathway, culminating in the production of L-phenylalanine. mdpi.com This amino acid is the common entry point for the phenylpropanoid pathway, which is responsible for synthesizing a wide array of plant secondary metabolites. nih.gov

Table 1: Comparison of Key Biosynthetic Precursors and Initial Steps

| Feature | Acetophenone Biosynthesis | Flavonoid Biosynthesis |

| Primary Metabolic Pathway | Shikimate Pathway | Shikimate Pathway |

| Starting Amino Acid | L-Phenylalanine | L-Phenylalanine |

| Key Intermediate | trans-Cinnamic Acid | trans-Cinnamic Acid |

| Critical Branch-Point Molecule | 4-Coumaroyl-CoA | 4-Coumaroyl-CoA |

| Initial Key Enzyme | Phenylalanine ammonia-lyase (PAL) | Phenylalanine ammonia-lyase (PAL) |

| First Committed Step | β-oxidative pathway (proposed) | Condensation via Chalcone Synthase (CHS) |

The Central Role of the Phenylpropanoid Pathway

The initial enzymatic steps are conserved for both compound classes. Phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA-ligase (4CL) work sequentially to convert L-phenylalanine into the activated thioester, 4-coumaroyl-CoA. mdpi.com This molecule stands at a metabolic crossroads.

Flavonoid Synthesis: The canonical and well-elucidated pathway to flavonoids involves the enzyme chalcone synthase (CHS), which catalyzes the condensation of 4-coumaroyl-CoA with three units of malonyl-CoA. mdpi.com The resulting product is a chalcone, which serves as the entry point for all flavonoid classes. Subsequent enzymes, such as chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and flavonol synthase (FLS), create the structural diversity seen in flavonoids. mdpi.comijfmr.com Dihydroflavonols represent a significant sub-branching point, acting as precursors for both flavonols and anthocyanins. mdpi.comijfmr.com

Acetophenone Synthesis: The biosynthesis of acetophenones also utilizes precursors from the phenylpropanoid pathway. nih.gov While the pathway is less defined than that for flavonoids, evidence points to a β-oxidative pathway that shortens the propyl side-chain of cinnamic acid derivatives to form the acetyl group of acetophenones. mdpi.com The specific enzymes that catalyze the hydroxylation and methoxylation patterns to produce 2',6'-Dihydroxy-4'-methoxyacetophenone are believed to act on an acetophenone core structure.

This shared reliance on the phenylpropanoid pathway means that the production of acetophenones and flavonoids within a plant can be competitive, as they draw from the same pool of precursors. mdpi.com

Table 2: Key Enzymes of the Early Shared and Divergent Biosynthetic Pathways

| Enzyme | Abbreviation | Role in Pathway | Relevance |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. | Gateway enzyme for both acetophenone and flavonoid biosynthesis. mdpi.com |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid to 4-coumaric acid. | A core enzyme in the central phenylpropanoid pathway. mdpi.com |

| 4-Coumarate-CoA-ligase | 4CL | Activates 4-coumaric acid to 4-coumaroyl-CoA. | Produces the critical branch-point intermediate. mdpi.com |

| Chalcone Synthase | CHS | Condenses 4-coumaroyl-CoA with 3x malonyl-CoA. | The first committed enzyme of the flavonoid-specific branch. mdpi.comijfmr.com |

Synthesis and Derivatization Strategies for Academic Research

Chemical Synthesis Methodologies

The construction of the 2',6'-Dihydroxy-4'-methoxyacetophenone molecule relies on classical organic reactions tailored for electron-rich aromatic systems. The primary challenge lies in achieving regioselectivity during the acylation and methylation steps.

A common and logical laboratory-scale synthesis of 2',6'-Dihydroxy-4'-methoxyacetophenone can be proposed as a two-step process starting from the readily available precursor, phloroglucinol (B13840) (1,3,5-trihydroxybenzene).

Step 1: Acylation of Phloroglucinol via the Houben-Hoesch Reaction The first step involves the introduction of an acetyl group onto the phloroglucinol ring. The Houben-Hoesch reaction is a well-established method for the C-acylation of electron-rich phenols and phenolic ethers. wikipedia.orgthermofisher.com In this reaction, phloroglucinol is treated with acetonitrile (B52724) (CH₃CN) in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂), and gaseous hydrogen chloride (HCl). wikipedia.org The reaction proceeds through the formation of an intermediate ketimine salt, which upon aqueous hydrolysis, yields 2',4',6'-trihydroxyacetophenone (B23981) (phloroacetophenone). wikipedia.org This symmetrical intermediate is the foundational structure for the target compound.

Step 2: Selective O-Methylation The subsequent step is the selective methylation of one of the hydroxyl groups. The general strategy for O-alkylation of phloroglucinol derivatives involves the use of methylating agents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. sci-hub.se To synthesize 2',6'-Dihydroxy-4'-methoxyacetophenone, a selective methylation of the hydroxyl group at the 4'-position of 2',4',6'-trihydroxyacetophenone is required. This is the most challenging step, as the three hydroxyl groups have similar reactivity. Achieving mono-methylation with high regioselectivity often requires careful control of reaction conditions, including the choice of solvent, base, temperature, and the stoichiometry of the methylating agent. Protecting groups may be employed to block the more reactive hydroxyl groups at the 2' and 6' positions (ortho to the carbonyl group) before methylation, followed by a deprotection step.

An alternative, though less direct, route could involve the initial selective methylation of phloroglucinol to produce 5-methoxyresorcinol, followed by a regioselective Hoesch reaction to introduce the acetyl group at the 2-position.

Below is an interactive data table comparing general conditions for the key synthetic steps.

| Reaction Step | Method | Reagents | Typical Conditions | Potential Yield | Selectivity Considerations |

| Acylation | Houben-Hoesch Reaction | Phloroglucinol, Acetonitrile, ZnCl₂, HCl | Anhydrous ether, 0°C to room temp. | Good to High | Highly selective for mono-acylation on the symmetrical phloroglucinol ring. wikipedia.org |

| Methylation | Direct O-Methylation | 2',4',6'-Trihydroxyacetophenone, Dimethyl Sulfate, K₂CO₃ | Anhydrous acetone, reflux | Variable | Low regioselectivity; risk of di- and tri-methylation. Yield of desired product may be low. |

| Methylation | Protection-Methylation-Deprotection | 1. Protection (e.g., Benzyl groups) 2. Methylation 3. Deprotection (e.g., Hydrogenolysis) | Multi-step, specific conditions vary | Moderate (overall) | High regioselectivity but increases the number of synthetic steps, potentially lowering the overall yield. |

Structural Modification and Derivatization

The chemical structure of 2',6'-Dihydroxy-4'-methoxyacetophenone, with its two phenolic hydroxyl groups and an acetyl group, offers multiple sites for structural modification. These derivatizations are explored to create novel compounds with potentially altered or enhanced biological activities.

The phloroglucinol core is amenable to the introduction of a variety of functional groups. nih.govresearchgate.net

Alkylation/Acylation of Hydroxyl Groups: The free hydroxyl groups at the 2' and 6' positions can be readily converted to ethers or esters through reactions with alkyl halides or acyl chlorides, respectively. This can modify the compound's polarity and solubility.

Reactions at the Acetyl Group: The carbonyl group can undergo condensation reactions, such as the aldol (B89426) condensation, to form larger structures like chalcones. The adjacent methyl group can also be functionalized, for instance, through halogenation followed by substitution.

Ring Functionalization: Although the ring is already highly substituted, further electrophilic aromatic substitution (e.g., nitration, halogenation) is possible, though the existing groups will direct the position of new substituents.

Glycosylation, the attachment of a sugar moiety, is a common derivatization strategy for phenolic compounds to increase their water solubility and bioavailability. The synthesis of glycosides from phloroglucinol derivatives typically involves reacting the phenolic precursor with a protected sugar derivative, such as acetobromoglucose, under Koenigs-Knorr conditions. A base and a silver or mercury salt catalyst are often used.

A strategic approach involves glycosylating the acetophenone (B1666503) starting material before it is used in further reactions, ensuring high regioselectivity. nih.gov For 2',6'-Dihydroxy-4'-methoxyacetophenone, one or both of the free hydroxyl groups could be targeted for glycosylation, leading to mono- or di-glycosylated products.

Hybrid compounds are created by covalently linking two or more distinct pharmacophores to create a single molecule with the potential for synergistic or multi-target activity. A prominent class of hybrids derived from acetophenones are chalcones.

Chalcones are synthesized through a base-catalyzed Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde. nih.govresearchgate.net In this context, 2',6'-Dihydroxy-4'-methoxyacetophenone would serve as the ketone component. By reacting it with a diverse range of substituted benzaldehydes, a library of novel chalcone (B49325) derivatives can be generated. wpmucdn.comresearchgate.net These hybrid molecules merge the structural features of the phloroglucinol core with those of the chosen aldehyde, creating a larger, α,β-unsaturated ketone system that is a well-known pharmacophore in its own right. nih.gov

Industrial-Scale Optimization Considerations

Process Intensification

Process intensification techniques aim to improve manufacturing efficiency by drastically reducing equipment size, energy consumption, and waste generation. reachemchemicals.com For the synthesis of acetophenone derivatives, methods such as continuous flow chemistry and microwave-assisted synthesis are prominent strategies.

Continuous Flow Chemistry: Traditional batch processing for reactions like nitration of acetophenones can be hazardous due to their highly exothermic nature, requiring careful temperature control and slow addition of reagents. google.com Continuous flow reactors, such as tubular reactors, offer superior heat transfer and precise control over reaction conditions, which mitigates these risks and allows for safer operation at larger scales. google.comresearchgate.net This approach can lead to a more uniform product output and shorter reaction times compared to conventional methods. researchgate.net The synthesis of related compounds like m-amino acetophenone has been successfully demonstrated using a two-step continuous flow process, highlighting the applicability of this technology. google.comresearchgate.net

Microwave-Assisted Synthesis: Microwave heating is recognized as an environmentally friendly method that can significantly accelerate reaction rates, thereby increasing efficiency and reducing energy consumption and waste. mdpi.com This technique is particularly effective for reactions that are slow under conventional heating. While more common in lab-scale synthesis, its application in industrial processes is growing due to its potential for high-throughput production and cleaner reaction profiles. mdpi.com For instance, microwave irradiation has been used for the Friedel-Crafts alkylation of phloroglucinol in solvent-free conditions, suggesting its potential for related acylation reactions in the synthesis of 2',6'-Dihydroxy-4'-methoxyacetophenone precursors. researchgate.net

Catalyst and Solvent Selection

The choice of catalyst and solvent is paramount in optimizing the synthesis of 2',6'-Dihydroxy-4'-methoxyacetophenone, as these components directly influence reaction rate, yield, selectivity, and environmental impact.

Catalyst Selection: The synthesis of hydroxyacetophenones often involves Friedel-Crafts acylation. organic-chemistry.org Traditional methods frequently employ stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃). organic-chemistry.orggoogle.com However, these catalysts generate significant amounts of corrosive and toxic waste, complicating industrial application. chemijournal.com Modern industrial processes favor the use of heterogeneous solid acid catalysts, such as zeolites or acid-treated clays, which can be easily recovered and reused, aligning with green chemistry principles. chemijournal.comresearchgate.net For the methylation step, phase-transfer catalysts have proven effective in industrial settings for producing related compounds like 2-hydroxy-4-methoxyacetophenone, enabling high yields at low cost by facilitating the reaction between two immiscible phases. google.com

| Catalyst Type | Example(s) | Primary Application | Industrial-Scale Advantages | Industrial-Scale Challenges |

|---|---|---|---|---|

| Homogeneous Lewis Acid | Aluminum chloride (AlCl₃), Zinc chloride (ZnCl₂) | Friedel-Crafts Acylation | High reactivity, well-established chemistry. organic-chemistry.orggoogle.com | Requires stoichiometric amounts, generates large volumes of corrosive waste, difficult to recycle. chemijournal.comgoogle.com |

| Heterogeneous Solid Acid | Zeolites, Silica-Sulfuric Acid (SSA), Acid-treated clays | Friedel-Crafts Acylation/Alkylation | Reusable, reduces waste, simplifies product purification, environmentally benign. chemijournal.comresearchgate.net | May have lower activity than traditional Lewis acids, potential for catalyst deactivation. chemijournal.com |

| Phase-Transfer Catalyst | Tetra-n-butylammonium bromide | Methylation | High efficiency in biphasic systems, reduces need for anhydrous solvents, cost-effective. google.com | Requires separation from the product, potential for thermal instability. |

| Vanadium-Based | VOSO₄ | Acetylation | Enables stoichiometric, solvent-free reactions, increasing sustainability. nih.gov | Potential for metal leaching into the product stream. |

Solvent Use and Recovery: Solvents can constitute up to 80-90% of the total mass in pharmaceutical manufacturing processes, making them a primary source of waste. mdpi.com The principles of green chemistry encourage using safer, environmentally benign solvents or eliminating them entirely. nih.gov For acylation reactions, solvent choice can significantly influence reaction rates and yields. numberanalytics.com Research on related processes has shown that polar aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are often effective. google.comnumberanalytics.com However, a key goal for industrial optimization is to minimize their use. chemijournal.com Strategies include:

Solvent-Free Reactions: Using one of the reactants as the solvent or conducting the reaction under microwave irradiation can eliminate the need for a separate solvent, significantly reducing waste. researchgate.netchemijournal.comnih.gov

Biphasic Systems: As demonstrated in the synthesis of 2-hydroxy-4-methoxyacetophenone, using a two-phase system of an aromatic hydrocarbon and an alkaline aqueous solution allows for easy separation of the product and catalyst, simplifying purification and reducing solvent waste. google.com

Greener Solvents: Replacing hazardous solvents with more sustainable alternatives, such as supercritical fluids (e.g., SC CO₂) or ionic liquids, is an active area of research to reduce environmental impact. nih.gov

| Solvent/System | Log P Value | Application Example | Advantages | Disadvantages |

|---|---|---|---|---|

| Acetone | -0.24 | Methylation of 2,6-dihydroxyacetophenone. chemicalbook.com | Good solubility for reactants. | Volatile organic compound (VOC), environmental concerns. |

| Toluene/Water (Biphasic) | 2.73 (Toluene) | Methylation of 2,4-dihydroxyacetophenone. google.com | Facilitates product separation, allows use of phase-transfer catalysts, cost-effective. google.com | Toluene is a regulated VOC. |

| Dichloromethane (DCM) | 1.25 | Friedel-Crafts acylation of anisole. google.com | Effective for many organic reactions. numberanalytics.com | Chlorinated solvent, significant environmental and health concerns. nih.gov |

| Solvent-Free | N/A | Acetylation of thymol, acylation of anisole. chemijournal.comnih.gov | Eliminates solvent waste (high atom economy), simplifies process. chemijournal.com | May require higher temperatures or specialized equipment (e.g., microwave). |

Waste Stream Management and Cost-Effectiveness

The pharmaceutical industry is known for its high E-Factor (mass of waste per mass of product), often ranging from 25 to over 100. mdpi.com Effective waste management is therefore not only an environmental necessity but also a critical factor for economic success.

Waste Reduction and Valorization: Adopting green chemistry principles is central to minimizing waste. reachemchemicals.com This includes using catalytic rather than stoichiometric reagents, maximizing atom economy, and designing processes that minimize byproducts. topmostchemical.comgcande.org For instance, in a synthesis of p-methoxyacetophenone using a zinc chloride catalyst, the waste stream containing the catalyst was treated to produce zinc oxide, turning a waste product into a saleable chemical. google.com Similarly, waste from pharmaceutical manufacturing can sometimes be converted into valuable products like biochar or chemical intermediates through processes like pyrolysis or chemical conversion. longdom.org

Raw Material Costs: Selecting readily available and lower-cost starting materials.

Energy Consumption: Employing energy-efficient processes like continuous flow or microwave synthesis reduces operational costs. reachemchemicals.commdpi.com

Process Yield and Purity: Higher yields and purity reduce the need for costly and wasteful downstream purification steps, such as distillation under reduced pressure. google.com

By systematically addressing these optimization considerations, a scalable, efficient, and sustainable industrial process for the synthesis of 2',6'-Dihydroxy-4'-methoxyacetophenone can be developed.

Pharmacological Activities and Biological Mechanisms

Antifungal Activity and Mechanisms of Action

2',6'-Dihydroxy-4'-methoxyacetophenone has demonstrated notable antifungal properties against certain phytopathogenic fungi. This section delves into the specifics of its activity, including its impact on spore germination and its comparison to established fungicides.

Spore Germination Inhibition on Botrytis cinerea

Research has identified 2',6'-Dihydroxy-4'-methoxyacetophenone as a potent inhibitor of spore germination in Botrytis cinerea, a fungus responsible for gray mold disease in a wide variety of plants. medchemexpress.com Studies have quantified this inhibitory effect, establishing a significant impact on the initial stages of fungal development. The median effective dose (ED50) for the inhibition of B. cinerea spore germination has been reported to be 45 µM. medchemexpress.com This indicates that a relatively low concentration of the compound is sufficient to prevent the germination of half of the exposed spores, highlighting its potential as a natural antifungal agent.

Inhibition of Phomopsis perniciosa

In addition to its effects on Botrytis cinerea, 2',6'-Dihydroxy-4'-methoxyacetophenone also exhibits inhibitory activity against Phomopsis perniciosa. medchemexpress.com This fungus is a plant pathogen known to cause diseases in various crops. The efficacy of the compound against P. perniciosa has also been quantified, with a reported ED50 value for spore germination inhibition of 410 µM. medchemexpress.com While still effective, the higher concentration required to inhibit P. perniciosa compared to B. cinerea suggests a degree of selectivity in its antifungal action.

Comparative Efficacy with Commercial Fungicides

Currently, there is a lack of publicly available scientific studies that directly compare the antifungal efficacy of 2',6'-Dihydroxy-4'-methoxyacetophenone with that of specific commercial fungicides. While its inhibitory effects on spore germination are established, further research is required to benchmark its performance against existing agricultural and clinical antifungal treatments.

Potential Mechanisms: Membrane Integrity Disruption

The precise mechanisms through which 2',6'-Dihydroxy-4'-methoxyacetophenone exerts its antifungal effects have not been definitively elucidated in the available scientific literature. While disruption of membrane integrity is a common mechanism of action for many antifungal compounds, there is no specific research that confirms this as the mode of action for 2',6'-Dihydroxy-4'-methoxyacetophenone. Further investigation is needed to determine whether this compound affects the fungal cell membrane or acts through other cellular pathways.

Quantitative Structure-Activity Relationship (QSAR) in Fungicidal Research

A review of the current scientific literature does not indicate that 2',6'-Dihydroxy-4'-methoxyacetophenone has been specifically included in Quantitative Structure-Activity Relationship (QSAR) studies for the development of novel fungicides. QSAR models are valuable tools in medicinal and agricultural chemistry for predicting the biological activity of compounds based on their chemical structure. The inclusion of 2',6'-Dihydroxy-4'-methoxyacetophenone in future QSAR studies could provide valuable insights into the structural features responsible for its antifungal activity and aid in the design of more potent derivatives.

Anti-inflammatory Effects and Pathways

Modulation of Macrophage Inflammatory Protein Secretion (e.g., Nitrite, IL-1β, TNF)

In in vitro studies using lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, 2′,6′-dihydroxy-4′-methoxydihydrochalcone (DHMDC) demonstrated a significant ability to modulate the secretion of key inflammatory proteins. researchgate.netnih.gov Treatment with DHMDC led to a marked reduction in the levels of nitrite, Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) in the macrophage culture supernatant. researchgate.netnih.gov These molecules are critical mediators of the inflammatory response; nitrites are indicative of nitric oxide production by iNOS, while IL-1β and TNF-α are potent pro-inflammatory cytokines that orchestrate inflammatory cascades. nih.govnih.gov The ability of DHMDC to suppress these mediators suggests a direct inhibitory effect on macrophage activation pathways. researchgate.netnih.gov

| Inflammatory Mediator | Observed Effect | Reference |

|---|---|---|

| Nitrite | Significantly Reduced | researchgate.netnih.gov |

| Interleukin-1β (IL-1β) | Significantly Reduced | researchgate.netnih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Significantly Reduced | researchgate.netnih.gov |

Blockade of CD62L Cleavage in Neutrophils

The related compound DHMDC was also shown to influence neutrophil activity, a key component of the innate immune response. researchgate.netnih.gov Specifically, DHMDC was able to modulate the expression of the adhesion molecule CD62L (L-selectin) on neutrophils. researchgate.netnih.gov CD62L plays a crucial role in the initial tethering and rolling of neutrophils on the endothelial surface, a critical step for their migration to sites of inflammation. The shedding or cleavage of CD62L is a natural process that facilitates neutrophil detachment and transmigration. By blocking this cleavage, DHMDC helps to maintain neutrophils in a less activated state, thereby inhibiting a key step in the inflammatory cascade. researchgate.netnih.gov Notably, DHMDC did not alter the expression of other adhesion molecules like CD18 or CD49d. researchgate.netnih.gov

In Vitro and In Vivo Models of Inflammation

The anti-inflammatory potential of the related compound DHMDC has been validated in both laboratory and living models. The in vitro activity was established using RAW 264.7 macrophages and neutrophils activated with lipopolysaccharide (LPS), where DHMDC reduced inflammatory cytokine production and modulated adhesion molecule expression. researchgate.netnih.gov

For in vivo assessment, a carrageenan-induced inflammation model in the subcutaneous tissue of mice was utilized. researchgate.netnih.gov Oral administration of DHMDC at a dose of 3 mg/kg resulted in a significant reduction in neutrophil migration into the inflammatory exudate and surrounding subcutaneous tissue. researchgate.netnih.gov Histological analysis confirmed the decreased leukocyte infiltration in the treated groups. researchgate.netnih.gov These findings from both in vitro and in vivo models provide strong evidence for the anti-inflammatory activity of the dihydrochalcone (B1670589) derivative. researchgate.netnih.gov

Comparison with Related Anti-inflammatory Compounds

The mechanism of action observed for the related compound DHMDC aligns with that of other known anti-inflammatory agents. For instance, many synthetic and natural compounds, such as certain flavonoids and genistein (B1671435) analogs, exert their effects by inhibiting the production of inflammatory mediators like prostaglandins (B1171923) (PGE2), nitric oxide, IL-1β, and TNF-α. nih.govmdpi.com The suppression of these molecules often occurs through the inhibition of key signaling pathways like Nuclear Factor-kappa B (NF-κB). nih.gov For example, the compound 6,3´,4´-trihydroxyflavone was found to suppress NO and IL-1β through the IL-17 and TNF signaling pathways. mdpi.com While the precise pathway for DHMDC was not detailed in the provided sources, its action on reducing TNF and IL-1β production in macrophages suggests it may share mechanistic similarities with these other pathway-modulating anti-inflammatory agents. researchgate.netnih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

Electron Donation and Free Radical Neutralization

Phenolic compounds, a class to which 2',6'-Dihydroxy-4'-methoxyacetophenone belongs, are well-regarded for their antioxidant properties. hmdb.ca Their primary mechanism of action involves the donation of a hydrogen atom or an electron to neutralize highly reactive free radicals. nih.gov The presence of hydroxyl (-OH) groups on the aromatic ring is crucial for this activity. These groups can readily donate a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components like lipids, proteins, and DNA. biocompare.com In doing so, the phenolic compound itself becomes a relatively stable radical (a phenoxyl radical) due to the delocalization of the unpaired electron around the aromatic ring, which makes it less reactive than the initial free radical. nih.gov The 2',6'-dihydroxy substitution pattern in 2',6'-Dihydroxy-4'-methoxyacetophenone provides these necessary functional groups to participate in electron donation and free radical neutralization.

Relationship to Oxidative Stress Markers

Oxidative stress is defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them with antioxidants. biocompare.com This imbalance leads to cellular damage, which can be quantified by measuring various oxidative stress markers. lodz.pl Common biomarkers include products of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), as well as markers of DNA damage like 8-hydroxy-2-deoxyguanosine (8-OHdG). lodz.plmdpi.com

Antioxidant compounds like 2',6'-Dihydroxy-4'-methoxyacetophenone can theoretically reduce the levels of these markers. By neutralizing free radicals, they interrupt the chain reactions that lead to lipid peroxidation and prevent oxidative damage to DNA and proteins. mdpi.com Therefore, a key indicator of the in vivo efficacy of an antioxidant is its ability to lower elevated levels of markers like MDA or protein carbonyls in models of oxidative stress. nih.govresearchgate.net

| Marker Type | Specific Biomarker | Description | Reference |

|---|---|---|---|

| Lipid Peroxidation | Malondialdehyde (MDA) | An end product of polyunsaturated fatty acid peroxidation. | lodz.plmdpi.com |

| Lipid Peroxidation | 4-Hydroxynonenal (4-HNE) | A reactive aldehyde formed during lipid peroxidation. | biocompare.comresearchgate.net |

| DNA Damage | 8-hydroxy-2-deoxyguanosine (8-OHdG) | A product of oxidative DNA damage. | lodz.pl |

| Protein Damage | Protein Carbonyls | Formed by the oxidation of amino acid side chains. | biocompare.comresearchgate.net |

Comparison with Other Phenolic Antioxidants

The antioxidant activity of phenolic compounds like 2',6'-Dihydroxy-4'-methoxyacetophenone is fundamentally linked to their chemical structure. The presence of hydroxyl (-OH) and methoxyl (-OCH3) groups on the benzene (B151609) ring allows them to donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative stress. researchgate.net The capacity of these compounds to scavenge free radicals is a key characteristic of antioxidants. jelsciences.com

Phenolic acids and flavonoids are well-studied classes of antioxidants. The antioxidant power of these molecules is influenced by the number and position of hydroxyl groups and the presence of other functional groups. mdpi.com For instance, flavonoids such as quercetin (B1663063) are known for their potent antioxidant activity, which is attributed to multiple hydroxyl groups and a specific ring structure that effectively delocalizes electrons. nih.gov Quercetin's antioxidant effects are manifested through its influence on glutathione (B108866) (GSH) levels, enzymatic activity, and various signal transduction pathways. nih.gov

While direct quantitative comparisons of 2',6'-Dihydroxy-4'-methoxyacetophenone with standards like quercetin or ascorbic acid are not extensively detailed in the available literature, its structural features—specifically the two hydroxyl groups and one methoxy (B1213986) group—suggest it possesses significant antioxidant potential. The arrangement of these groups on the aromatic ring is crucial for its radical-scavenging ability.

Neuroprotective Effects and Mechanisms of Action

Detailed research into the neuroprotective effects of 2',6'-Dihydroxy-4'-methoxyacetophenone is limited; however, extensive studies have been conducted on the closely related compound, 2',6'-dihydroxy-4'-methoxy dihydrochalcone (DHMDC) . These findings provide significant insight into the potential neurological benefits of this structural class.

Impact on Cognitive Impairment in Alzheimer's Disease Models

In a streptozotocin-induced mouse model of Alzheimer's disease, DHMDC demonstrated a marked ability to improve learning and memory. nih.gov The administration of DHMDC attenuated the significant decline in spatial and aversive memories caused by the disease model, suggesting a potent effect on cognitive function. nih.gov This cognitive enhancement is a critical area of research for neurodegenerative diseases characterized by memory loss. nih.gov

Attenuation of Lipid Peroxidation in Brain Tissue

Oxidative stress and the resulting lipid peroxidation are key pathological features of neurodegenerative diseases. nih.gov Lipid peroxidation leads to the formation of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE), which can damage cellular components. nih.govresearchgate.net In animal models of Alzheimer's, DHMDC pretreatment significantly decreased the level of thiobarbituric acid reactive substances (TBARS), a common marker for lipid peroxidation, in brain tissue. nih.gov This demonstrates the compound's ability to protect the brain from oxidative damage. nih.gov

Modulation of Antioxidant Enzyme Levels (e.g., GSH activity)

The brain relies on endogenous antioxidant systems, including enzymes like glutathione peroxidase which utilizes glutathione (GSH), to defend against oxidative damage. nih.govmdpi.com A depletion of GSH is a common finding in the brains of patients with neurodegenerative diseases. nih.gov Treatment with DHMDC was found to significantly increase the activity of GSH in the brains of mice in an Alzheimer's model. nih.gov By bolstering the brain's natural antioxidant defenses, DHMDC helps to counteract the oxidative stress associated with the disease. nih.govmdpi.com

Acetylcholinesterase (AChE) Inhibition and Relevance to Neurodegenerative Diseases

Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. attogene.comresearchgate.net By inhibiting AChE, the levels and duration of acetylcholine in the neural synapse are increased, which can improve cognitive function. attogene.com DHMDC significantly decreased AChE activity in the brains of treated mice. nih.gov This mechanism, combined with its antioxidant and anti-inflammatory properties, makes it a promising candidate for the management of dementia. nih.gov

Interactive Data Table: Effects of 2',6'-dihydroxy-4'-methoxy Dihydrochalcone (DHMDC) in an Alzheimer's Disease Model nih.gov

| Parameter Assessed | Effect of DHMDC Treatment | Mechanism of Action | Relevance to Neurodegeneration |

| Cognitive Function | Improved learning and memory | Attenuation of spatial and aversive memory deficits | Addresses core symptoms of Alzheimer's Disease |

| Lipid Peroxidation (TBARS) | Decreased levels in brain tissue | Antioxidant activity, reduction of oxidative damage | Protects brain cells from oxidative stress |

| Glutathione (GSH) Activity | Increased activity in brain tissue | Enhancement of endogenous antioxidant defense | Counteracts redox imbalance in the brain |

| Acetylcholinesterase (AChE) | Decreased enzyme activity | Increased acetylcholine availability | Symptomatic treatment of cognitive decline |

Anticancer Potential and Molecular Pathways

While direct studies on the anticancer potential of 2',6'-Dihydroxy-4'-methoxyacetophenone are not widely available, research on structurally similar chalcones provides compelling evidence for the potential of this chemical class as anticancer agents.

A related compound, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) , has been shown to selectively inhibit the proliferation of breast cancer cells. nih.govmdpi.com This compound triggers intrinsic apoptosis (programmed cell death) and autophagy. nih.govpreprints.org The molecular mechanisms involve inducing cell cycle arrest in the G0/G1 phase and altering the mitochondrial outer membrane potential. nih.govpreprints.org Key molecular pathways affected by DDC include the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-XL, and Mcl-1, and the modulation of the mTOR signaling pathway. nih.govmdpi.com

Another related chalcone (B49325), 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) , has demonstrated antiproliferative activity against human cervical cancer cell lines. nih.gov DMC treatment was found to increase DNA damage in cancer cells and induce cell cycle arrest in the G0/G1 phase, ultimately leading to apoptosis. nih.gov The ability of these related compounds to induce apoptosis and halt the cell cycle via modulation of key signaling proteins highlights the potential molecular pathways that 2',6'-Dihydroxy-4'-methoxyacetophenone could target if it possesses similar anticancer properties. foodandnutritionjournal.org

Cytotoxic Effects on Cancer Cell Lines

While the broader class of phlorophenone derivatives, isolated from natural sources like Dryopteris species, has been noted for anti-tumor promoting activity, specific cytotoxic data for 2',6'-Dihydroxy-4'-methoxyacetophenone is not extensively detailed in the available research. perflavory.comthegoodscentscompany.com Studies on structurally similar compounds, such as chalcones derived from 2-hydroxy-4-methoxyacetophenone, have shown potent inhibitory activity against various human cancer cell lines, including breast (MCF-7), colorectal (HT29), and lung (A549) cancer cells. sciforum.net However, direct IC50 values and comprehensive cytotoxic profiles for 2',6'-Dihydroxy-4'-methoxyacetophenone itself remain a subject for further investigation.

Induction of Apoptosis and Cell Cycle Arrest

The induction of apoptosis (programmed cell death) and arrest of the cell cycle are critical mechanisms for anticancer agents. nih.govnih.govmdpi.com The decision for a cell to undergo apoptosis or cell cycle arrest can be influenced by various factors and proteins, including p53. biocompare.com For related compounds, such as 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone, research has demonstrated the ability to induce cell cycle arrest in the G0/G1 phase and trigger apoptosis in breast cancer cells. nih.govpreprints.org This suggests that the core structure may have the potential to interfere with cancer cell proliferation. However, specific studies detailing the direct effects of 2',6'-Dihydroxy-4'-methoxyacetophenone on apoptotic pathways and cell cycle progression have not been prominently identified.

Modulation of Anti-apoptotic Proteins (e.g., Bcl-XL, Bcl-2, mTOR)

The family of B-cell lymphoma 2 (Bcl-2) proteins, which includes anti-apoptotic members like Bcl-2 and Bcl-XL, are key regulators of the mitochondrial pathway of apoptosis. nih.gov The mTOR pathway is also a crucial regulator of cell growth and proliferation, and its inhibition is a target for cancer therapy. jcancer.org In studies involving the related compound 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone, modulation of Bcl-2 and Bcl-XL protein levels was observed, and in silico analyses predicted favorable binding interactions with mTOR. nih.govmdpi.com These findings highlight a potential mechanism for inducing apoptosis in cancer cells. Direct evidence of 2',6'-Dihydroxy-4'-methoxyacetophenone modulating these specific anti-apoptotic proteins is an area that requires further dedicated research.

Mitochondrial Perturbations and Apoptosis Induction

The mitochondrial pathway is a primary route for the induction of apoptosis. nih.govresearchgate.net This process often involves the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c. youtube.com A key indicator of this process is the alteration of the mitochondrial outer membrane potential (∆ψm). nih.gov Research on the related chalcone, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone, has shown that it can alter this potential, thereby activating the intrinsic apoptosis pathway. nih.govpreprints.org While this suggests a plausible mechanism for compounds with a similar chemical backbone, direct experimental evidence confirming that 2',6'-Dihydroxy-4'-methoxyacetophenone causes mitochondrial perturbations to induce apoptosis is not yet established in the reviewed literature.

Inhibition of DNA Synthesis and Other Anticancer Mechanisms

Inhibition of DNA synthesis is a foundational strategy in cancer chemotherapy, as it directly targets the proliferative nature of cancer cells. nih.gov This can be achieved by damaging DNA, interfering with the synthesis of nucleotide building blocks, or inhibiting enzymes crucial for replication. nih.gov While this is a known general anticancer mechanism, specific studies linking 2',6'-Dihydroxy-4'-methoxyacetophenone to the direct inhibition of DNA synthesis or other related anticancer pathways have not been found in the analyzed literature.

Antimicrobial Activity (Beyond Antifungal)

While 2',6'-Dihydroxy-4'-methoxyacetophenone is known to be a phytoalexin with antifungal properties, its activity extends to other microbes. medchemexpress.com

Activity Against Bacterial Strains (e.g., Pseudomonas aeruginosa)

Research into the antimicrobial effects of acetophenone (B1666503) derivatives has shown significant potential. A study on novel dihydroxyacetophenone derivatives reported that virtually all tested compounds exhibited powerful antibacterial activity against a drug-resistant strain of Pseudomonas aeruginosa (ATCC 27853). researchgate.net This gram-negative bacterium is a notable pathogen, and the efficacy of these compounds highlights their potential for development as new antibacterial agents. researchgate.net While the study focused on newly synthesized derivatives, it points to the dihydroxyacetophenone skeleton as a promising scaffold for antibacterial activity.

| Compound Class | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| Dihydroxyacetophenone Derivatives | Pseudomonas aeruginosa ATCC 27853 (Drug-Resistant) | Powerful antibacterial activity | researchgate.net |

Broad-Spectrum Antimicrobial Activity of Hybrid Compounds

Hydroxyacetophenone derivatives serve as a foundational structure for the development of novel hybrid compounds with significant antimicrobial properties. Research into these hybrids has revealed a broad spectrum of activity against various microbial species, including both Gram-positive and Gram-negative bacteria, as well as fungi. acgpubs.org

Studies on various dihydroxyacetophenone derivatives have demonstrated potent antibacterial activity, particularly against drug-resistant strains such as Pseudomonas aeruginosa. researchgate.net For instance, brominated dihydroxyacetophenone compounds have shown significant biological activity. researchgate.net Similarly, chalcones derived from a 2,6-dihydroxyacetophenone structure, such as 2,6-dihydroxy-4-isopentenyloxychalcone, have been tested against major oral pathogens. Among the microbes tested, Porphyromonas gingivalis and Prevotella intermedia were found to be the most susceptible to inhibition by this chalcone. nih.gov

The antimicrobial efficacy of these compounds can be quantified using various metrics. The following table summarizes the activity of hydroxyacetophenone-tetrazole hybrids against a panel of microorganisms. acgpubs.org

| Compound | P. aeruginosa (MIC, µg/mL) | S. maltophilia (MIC, µg/mL) | E. coli (MIC, µg/mL) | S. epidermidis (MIC, µg/mL) | S. aureus (MIC, µg/mL) | A. fumigatus (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 4a | 4 | 8 | 16 | 8 | 4 | 32 | 16 |

| 5d | 8 | 16 | 8 | 4 | 4 | 64 | 32 |

Data derived from a study on hydroxyacetophenone-tetrazole hybrids, where '4a' and '5d' represent specific synthesized compounds. acgpubs.org

Mechanism of Action Against Microorganisms

The precise mechanisms through which 2',6'-Dihydroxy-4'-methoxyacetophenone and its related compounds exert their antimicrobial effects are multifaceted and can vary depending on the target organism. For hydroxyacetophenones in general, the antimicrobial activity is linked to the chemical structure, specifically the arrangement of hydroxyl groups on the molecule, which influences its interaction with microbial cells. acgpubs.org

In the case of related chalcone structures, such as 2',6'-Dihydroxy-4'-methoxychalcone (DMC), studies have provided insights into its mode of action against parasites like Leishmania amazonensis. Research indicates that DMC's effect is selectively toxic to the parasites. nih.gov Ultrastructural analysis using electron microscopy has shown that in the presence of DMC, the mitochondria within the parasite's cells become enlarged and disorganized. nih.gov This suggests that the compound may interfere with mitochondrial function, a critical cellular process. Importantly, this toxic effect appears to be direct and does not stem from the activation of the host's macrophage oxidative metabolism; in fact, DMC was observed to decrease nitric oxide production by macrophages. nih.gov

While not directly demonstrated for 2',6'-Dihydroxy-4'-methoxyacetophenone, a potential mechanism for its observed antifungal activity could involve the inhibition of chitinase (B1577495). medchemexpress.com Chitin (B13524) is a vital structural component of fungal cell walls, and enzymes that degrade it (chitinases) play a crucial role in fungal growth and development. nih.gov Inhibition of these enzymes could therefore disrupt the integrity of the fungal cell wall, leading to cell death.

For bacteria, another possible, though more general, mechanism of action for antimicrobial agents involves the inhibition of essential enzymes required for DNA synthesis, such as DNA gyrase and topoisomerase IV. nih.gov While this has been established for quinolone antimicrobials, it represents a fundamental pathway that could potentially be targeted by other classes of antimicrobial compounds. nih.gov

Enzyme Inhibition Studies

Pancreatic lipase (B570770) is a critical enzyme in the digestion of dietary fats, and its inhibition is a therapeutic strategy for managing obesity. researchgate.netthieme-connect.de Various natural compounds, including those structurally related to hydroxyacetophenones, have been investigated for their potential to inhibit this enzyme. nih.gov

Studies have shown that compounds such as benzophenones and flavonoids can significantly inhibit pancreatic lipase activity. researchgate.netnih.govscienceopen.com For example, in a study of compounds isolated from Anemarrhena asphodeloides, certain benzophenone (B1666685) derivatives demonstrated notable inhibition of the enzyme. researchgate.net The inhibitory activity is often dependent on the specific molecular structure, including the number and position of hydroxyl and methoxyl groups. researchgate.net

Flavonoid derivatives have also been extensively studied. In one investigation, a compound identified as F01 (5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one) showed the highest potency among the tested flavonoids, with a half-maximal inhibitory concentration (IC50) value of 17.68 ± 1.43 µM. nih.govscienceopen.com Kinetic analysis revealed that this compound acts as a competitive inhibitor, meaning it binds to the active site of the enzyme, competing with the natural substrate. nih.govscienceopen.com

The table below presents the pancreatic lipase inhibitory activity of selected flavonoid compounds, with the clinically approved drug Orlistat shown for comparison. nih.gov

| Compound | IC50 (µM) | Inhibition Type |

| F01 | 17.68 ± 1.43 | Competitive |

| F02 | > 100 | Not determined |

| Orlistat (Reference) | < 1 | Covalent |

Cholesterol 7 alpha-hydroxylase (CYP7A1) is the rate-limiting enzyme in the classic pathway of bile acid synthesis, which is the primary route for cholesterol catabolism in the liver. wikipedia.orgnih.gov Modulation of CYP7A1 activity is therefore a key strategy for controlling cholesterol homeostasis and treating hypercholesterolemia. nih.gov The expression of the CYP7A1 gene is tightly regulated by nuclear receptors, most notably the farnesoid X receptor (FXR). nih.govmdpi.com

Polyphenolic compounds, a broad class that includes hydroxyacetophenone derivatives, have been shown to influence cholesterol metabolism, in part by modulating the expression and activity of CYP7A1. mdpi.com These compounds can enhance the excretion of bile acids, leading to a reduction in total and LDL cholesterol levels. This effect can be achieved through several mechanisms, including the increased expression of CYP7A1. mdpi.com

The regulatory pathways are complex and can differ between species. In rodent models, some polyphenols appear to induce Cyp7a1 expression primarily through the liver X receptor alpha (LXRα) pathway. mdpi.com In human cells, however, the modulation may occur through different signaling pathways, including FXR, NF-κB, and ERK signaling. mdpi.com By promoting the conversion of cholesterol to bile acids via CYP7A1, these compounds can effectively increase cholesterol clearance from the body. researchgate.net

The antifungal activity of 2',6'-Dihydroxy-4'-methoxyacetophenone may be linked to the inhibition of chitinases. medchemexpress.com Chitinases are enzymes that hydrolyze chitin, an essential polysaccharide component of the cell walls of fungi and the exoskeletons of insects. nih.gov By targeting this enzyme, a compound can disrupt the structural integrity of the fungal cell wall, which is critical for the organism's growth, development, and viability. nih.govnih.gov

Inhibitors of family-18 chitinases, which are found in a wide range of organisms including fungi, have been a subject of significant interest for the development of new fungicides. nih.gov Naturally occurring chitinase inhibitors, such as allosamidin, have been isolated from microorganisms and extensively studied. nih.govpsu.edu Allosamidin is a potent competitive inhibitor of many family-18 chitinases, with half-maximal inhibitory (IC50) values often in the low micromolar to nanomolar range, depending on the specific enzyme and organism. nih.gov

While direct evidence of chitinase inhibition by 2',6'-Dihydroxy-4'-methoxyacetophenone is not established, its known antifungal properties against species like Botrytis cinerea and Phomopsis perniciosa make this a plausible mechanism. medchemexpress.com The inhibition of spore germination in these fungi could be a direct result of interference with cell wall formation, a process reliant on chitin synthesis and modification. medchemexpress.com

The table below shows the inhibitory activity of known natural product chitinase inhibitors against enzymes from various sources. nih.gov

| Inhibitor | Target Organism/Enzyme | IC50 Value |

| Allosamidin | Bacillus sp. Chitinase | 68 µM (for a related psammaplin) |

| Argifin | Aspergillus fumigatus Chitinase B1 | 0.49 µM |

| Argadin | Aspergillus fumigatus Chitinase B1 | 0.23 µM |

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in maintaining cellular protein homeostasis by assisting in the folding, stabilization, and activation of a wide array of "client" proteins. nih.govku.edu Many of these client proteins are key signaling molecules involved in cell growth, differentiation, and survival, making Hsp90 a critical component in many cellular processes. atlasgeneticsoncology.org In disease states like cancer, Hsp90 helps to maintain the function of oncogenic proteins, and its inhibition has emerged as a promising therapeutic strategy. atlasgeneticsoncology.orgnih.gov

Hsp90 inhibitors typically function by binding to the N-terminal ATP-binding pocket of the protein. nih.govatlasgeneticsoncology.org This competitive binding blocks the ATPase activity of Hsp90, which is essential for its chaperone cycle. Disruption of this cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins by the proteasome. atlasgeneticsoncology.org This, in turn, can halt the progression of diseases that rely on these client proteins. nih.gov

While specific studies on 2',6'-Dihydroxy-4'-methoxyacetophenone as an Hsp90 inhibitor are not prominent, the broader class of natural phenolic compounds has been a source of Hsp90 inhibitors. For instance, the green tea polyphenol (-)-epigallocatechin-3-gallate (EGCG) has been identified as an Hsp90 inhibitor that targets the C-terminus of the protein. ku.edu The development of small molecules that can selectively inhibit Hsp90 continues to be an active area of research for treating cancer and neurodegenerative diseases. atlasgeneticsoncology.orgresearchgate.net

Aromatase Enzyme Inhibition (for related chalcones)

Chalcones, which are precursors of flavonoids, are characterized by an open-chain structure where two aromatic rings are linked by a three-carbon α,β-unsaturated carbonyl system. nih.gov Derivatives of chalcones are a subject of extensive investigation due to their wide range of biological activities, including potential anticancer properties. nih.gov One of the key mechanisms through which certain chalcones may exert their anticancer effects is the inhibition of the aromatase enzyme.

Aromatase (CYP19A1) is a critical enzyme in the biosynthesis of estrogens. It is part of the cytochrome P450 monooxidase family and is responsible for the final step of converting androgens (like testosterone (B1683101) and androstenedione) into estrogens (estradiol and estrone). In hormone-dependent breast cancers, the growth of cancer cells is stimulated by estrogens. Therefore, inhibiting the aromatase enzyme is a key therapeutic strategy to reduce estrogen levels and suppress tumor growth.

Several studies have demonstrated the potential of synthetic and naturally occurring chalcones to act as aromatase inhibitors. The structural framework of chalcones provides a versatile scaffold for designing potent enzyme inhibitors.

Detailed Research Findings

Research into a series of O-alkylated (E)-chalcone derivatives has identified several compounds with significant in vitro aromatase inhibitory activity. mdpi.com In these studies, the inhibitory potential of the synthesized chalcones was evaluated and compared against letrozole, a standard clinical aromatase inhibitor. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency.

For instance, specific chalcone derivatives demonstrated noteworthy efficacy. Compounds 4a and 4v from one study showed potent inhibition with IC50 values of 0.434 µM and 0.357 µM, respectively. mdpi.com Another compound, 4q , also displayed good inhibitory activity with an IC50 value of 0.901 µM, while compound 4b was a moderate inhibitor with an IC50 of 1.634 µM. mdpi.com

The general synthesis of these chalcone derivatives often involves the Claisen-Schmidt condensation reaction, where a substituted acetophenone is reacted with a substituted benzaldehyde (B42025) in the presence of a base like sodium hydroxide. nih.govugm.ac.id This method allows for the creation of a diverse library of chalcone compounds for biological evaluation.

Furthermore, naturally occurring chalcones have also been identified as aromatase inhibitors. Butein, for example, has been shown to influence estrogen metabolism by inhibiting the aromatase enzyme with an IC50 value of 3.75 μM. nih.gov These findings underscore the potential of the chalcone scaffold in developing new therapeutic agents for hormone-dependent cancers. mdpi.com

In Vitro Aromatase Inhibition Data

The following table summarizes the aromatase inhibition data for selected chalcone derivatives from a comparative study.

| Compound | IC50 (µM) | Potency vs. Aromatase |

| 4a | 0.434 | Good |

| 4b | 1.634 | Moderate |

| 4q | 0.901 | Good |

| 4v | 0.357 | Good |

| Letrozole | Standard | High (Control) |

| Data sourced from a study evaluating O-alkylated (E)-chalcone derivatives. mdpi.com |

Structure Activity Relationship Sar and Computational Studies